3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Solid-state characterization Quality control Polymorph screening

Researchers screening phthalazine kinase inhibitors face ambiguous identity confirmation and impurity-driven assay interference. CAS 97458-93-0 resolves both: • Distinct MP 219-222 °C enables orthogonal ID vs. 4-F analog (217-219 °C), preventing plate mix-ups. • NLT 98% purity reduces impurity burden ≥60% vs. 95% grades, minimizing false assay signals. • Intact primary carboxamide retains two HBDs for VEGFR-2/c-Met hinge binding-lost in N-methyl analogs. Supplied with full QC documentation.

Molecular Formula C15H10ClN3O2
Molecular Weight 299.71
CAS No. 97458-93-0
Cat. No. B2451175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
CAS97458-93-0
Molecular FormulaC15H10ClN3O2
Molecular Weight299.71
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)N
InChIInChI=1S/C15H10ClN3O2/c16-9-5-7-10(8-6-9)19-15(21)12-4-2-1-3-11(12)13(18-19)14(17)20/h1-8H,(H2,17,20)
InChIKeyWLXDCXVMXGIXLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Physicochemical Overview


3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide (CAS 97458-93-0) is a fully synthetic phthalazine carboxamide derivative featuring a 4-chlorophenyl substituent at the N-3 position, a 4-oxo group, and a primary carboxamide at C-1 . Its molecular formula is C₁₅H₁₀ClN₃O₂ with a molecular weight of 299.71 g/mol, and it exhibits a characteristic melting point of 219.00–222.00 °C . The compound belongs to a well-studied class of phthalazine-based scaffolds associated with kinase inhibition (e.g., VEGFR-2, c-Met) and PARP inhibition, making it a relevant starting point or intermediate in medicinal chemistry campaigns targeting oncology and angiogenesis-related indications [1]. However, the specific quantitative pharmacological profile of this exact structure remains sparsely documented in primary literature relative to its N-substituted and heteroaryl-substituted congeners.

Why Generic Substitution Fails


Generic substitution within the 4-oxo-3,4-dihydro-1-phthalazinecarboxamide series is not straightforward because small changes at the N-3 aryl group or the C-1 carboxamide moiety produce quantifiable shifts in melting point, lipophilicity (cLogP), hydrogen-bonding capacity, and molecular weight that directly affect solubility, formulation behavior, and target-binding interactions . For example, swapping the 4-chlorophenyl group for a 4-fluorophenyl group (CAS 241127-32-2) reduces the molecular weight by ~16 Da and lowers the melting point by ~2–5 °C, while N-methylation (CAS 320417-93-4) or N,N-dimethylation (CAS 339021-29-3) of the primary carboxamide eliminates two or both hydrogen-bond donors, respectively, altering both solid-state stability and pharmacophoric interactions . These differences are measurable, reproducible, and consequential for procurement decisions when a specific physicochemical profile or synthetic intermediate is required. The following quantitative evidence guide details the key dimensions where 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide diverges from its closest analogs.

Quantitative Differentiation from Closest Analogs


Melting Point: 4-Chloro vs. 4-Fluoro Substitution

The target compound (4-Cl) exhibits a melting point range of 219.00–222.00 °C, which is 2–5 °C higher than the directly analogous 4-fluorophenyl derivative (3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide, CAS 241127-32-2) that melts at 217.00–219.00 °C . This consistent thermal stability difference reflects the stronger intermolecular halogen-bonding and higher polarizability of the chlorine substituent compared to fluorine, a distinction that can be exploited for identity verification and purity assessment during incoming material inspection [1].

Solid-state characterization Quality control Polymorph screening

Hydrogen-Bond Donor Count: Primary vs. N-Alkylated Amide

The target compound retains two hydrogen-bond donor (HBD) atoms on its C-1 primary carboxamide (–CONH₂), whereas the N-methyl analog (CAS 320417-93-4) reduces HBD count to one and the N,N-dimethyl analog (CAS 339021-29-3) eliminates HBD entirely . This is significant because the primary amide HBDs are critical for key polar interactions observed in phthalazine-based kinase and PARP inhibitor co-crystal structures [1]. Loss of even one HBD can reduce target affinity by orders of magnitude in analogous chemotypes, while also altering aqueous solubility and logD₇.₄ [2].

Medicinal chemistry Pharmacophore integrity Solubility

Purity Tiers Across Commercial Sources

Commercially available batches of the target compound are offered at two distinct purity tiers: 95% (AKSci, Leyan) and NLT 98% (MolCore) . This contrasts with the 4-fluorophenyl analog, which is typically sourced at a single NLT 98% specification . For structure–activity relationship (SAR) studies where minor impurities could confound biological assay readouts (e.g., residual hydrazine or aldehyde intermediates), selecting the NLT 98% grade reduces the total impurity burden by at least 60% relative to the 95% grade (5% total impurities vs. ≤2%) [1].

Procurement specification Purity threshold Reproducibility

Lipophilicity Separation from the Unsubstituted Core

The computed logP (cLogP) of the target compound is approximately 2.83, substantially higher than the unsubstituted 4-oxo-3,4-dihydrophthalazine-1-carboxamide core (CAS 59908-31-5, cLogP ≈ 0.6–1.0 estimated by fragment addition) [1]. This ~2-log-unit increase in lipophilicity is driven by the 4-chlorophenyl group and translates into a predicted ~100-fold higher octanol–water partition coefficient, implying significantly greater membrane permeability but potentially lower aqueous solubility [2]. This differentiation is critical when selecting a scaffold for cell-based phenotypic screening versus biochemical target-based assays.

ADMET prediction Lipophilicity Permeability

Cold-Chain Storage Requirement

The target compound requires sealed, dry storage at 2–8 °C according to multiple vendor specifications (Chemscene, AKSci), whereas the N,N-dimethyl analog (CAS 339021-29-3) is listed without a specific cold-chain requirement by abcr GmbH . This suggests that the primary carboxamide functionality in the target compound may be more prone to hydrolysis or thermal degradation than the tertiary amide in the dimethyl analog, necessitating refrigerated shipping and storage that may impact procurement logistics and shelf-life management [1].

Stability Storage condition Logistics

Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization

In structure-based drug design programs targeting VEGFR-2 or c-Met kinases, the primary carboxamide of the target compound provides two hydrogen-bond donors that are frequently required for hinge-region or DFG-motif interactions . The N-methyl and N,N-dimethyl analogs (CAS 320417-93-4 and 339021-29-3) lack one or both HBDs and are therefore unsuitable for SAR series where these contacts are essential. The target compound is the appropriate choice for analog synthesis where the primary amide must be preserved, while the 4-chlorophenyl substituent provides enhanced lipophilicity (cLogP ≈ 2.83) for cell permeability relative to the unsubstituted core .

Melting Point-Based Identity Confirmation

The target compound's melting point (219–222 °C) is sufficiently distinct from the 4-fluorophenyl analog (217–219 °C) to serve as an orthogonal identity confirmation method when NMR or LCMS data are ambiguous or unavailable . A simple melting point apparatus can discriminate between the two analogs, reducing the risk of well-plate mix-ups in high-throughput screening campaigns where both compounds may be tested side-by-side. This is particularly valuable in academic screening centers with limited access to high-resolution mass spectrometry.

Specification-Driven Sourcing for Bioassays

For laboratories conducting dose-response IC₅₀ determinations or surface plasmon resonance (SPR) binding assays, sourcing the NLT 98% purity grade (MolCore) is strongly recommended over the 95% grade (AKSci, Leyan) . The ≥60% reduction in total impurity burden minimizes the risk of impurity-driven assay interference—a critical consideration when the target compound itself may exhibit only moderate potency and even low-level impurities could dominate the pharmacological signal .

Scaffold Selection for Cell-Permeability Modeling

With a predicted cLogP of ~2.83, the target compound occupies a favorable lipophilicity window for passive membrane permeability while remaining below the typical liability threshold of cLogP > 5 . In virtual screening campaigns, this scaffold can serve as a balanced starting point—more permeable than the unsubstituted core (cLogP ~0.6–1.0) but less lipophilic than many fully elaborated phthalazine drug candidates. Computational chemists can use this property profile to prioritize the target compound for cell-based phenotypic assays where moderate permeability is desired .

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